Skatole

Description

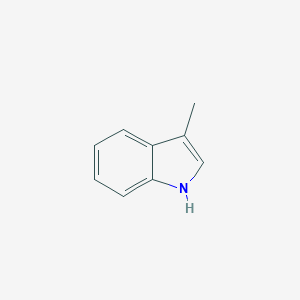

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRKQXVRDFCRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021775 | |

| Record name | 3-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brownish solid with a fecal odor; [Merck Index] Odor becomes pleasant and sweet at very low concentrations; [HSDB] White crystalline flakes with a stench; [MSDSonline], Solid, White scales or powder; Mothball, putrid, decayed, faecal odour, jasmine-like or fruity upon dilution | |

| Record name | 3-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Skatole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265-266 °C @ 755 MM HG, 265.00 to 266.00 °C. @ 755.00 mm Hg | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4), SOL IN HOT WATER, ALC, BENZENE, CHLOROFORM, ETHER, SOL IN ACETONE, WATER, ETHANOL, ETHER, 0.498 mg/mL, Soluble in boiling water, Soluble (in ethanol) | |

| Record name | SID57260108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Skatole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0055 [mmHg], 0.0055 mm Hg | |

| Record name | 3-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAVES FROM PETROLEUM ETHER; WHITE-BROWN SCALES, White crystalline substance, browning upon aging. | |

CAS No. |

83-34-1 | |

| Record name | Skatole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skatole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKATOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W945B5H7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C, 97.5 °C | |

| Record name | 3-METHYLINDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Historical Context of Skatole: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Skatole, or 3-methylindole, is a bicyclic aromatic compound renowned for its paradoxical olfactory properties and significant, though often detrimental, biological activities. First identified in 1877 as a principal contributor to the odor of feces, its study has since spanned toxicology, pharmacology, and sensory science. In high concentrations, it is a potent toxicant, particularly to pulmonary tissue, while at extreme dilutions, it imparts pleasant floral notes, securing its use in the fragrance industry. This technical guide provides an in-depth review of the discovery and historical context of this compound, presents its physicochemical and toxicological properties in structured tables, details key historical and modern experimental protocols, and visualizes its critical biochemical pathways, including its biosynthesis from tryptophan, its mechanism of toxicity, and its interaction with the Aryl Hydrocarbon Receptor (AhR).

Discovery and Historical Context

The discovery of this compound is credited to the German physician and bacteriologist Ludwig Brieger (1849–1919), a contemporary of Robert Koch. In 1877, while investigating the chemical constituents of human excrement, Brieger isolated a novel substance related to indole.[1][2] He named it "this compound," deriving the term from the Greek root skatos, meaning "dung."[1]

In his foundational paper, "Ueber die flüchtigen Bestandtheile der menschlichen Excremente" (On the volatile components of human excrement), Brieger described his process of examining the volatile compounds from an acidic solution of feces.[1][2] His work distinguished this compound from other aromatic substances present, such as indole and phenol, as well as various volatile fatty acids.[1]

Shortly after its discovery, the definitive chemical synthesis of this compound was achieved via the Fischer indole synthesis , a method discovered in 1883 by Emil Fischer. This reaction, which produces indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, remains a cornerstone of heterocyclic chemistry. Historically, this compound was also obtained by fusing egg albumin with potassium hydroxide (KOH), highlighting its origin as a breakdown product of the amino acid tryptophan.

Physicochemical and Toxicological Data

The quantitative properties of this compound are summarized below for clear reference. The compound's dual nature is evident in its extremely low odor detection threshold, which allows it to be perceived as floral at concentrations where it poses no toxic risk.

Table 1: Physicochemical Properties of this compound (3-Methylindole)

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methyl-1H-indole | [1] |

| CAS Number | 83-34-1 | [1] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.18 g/mol | [1] |

| Appearance | White to brownish crystalline solid | [1] |

| Melting Point | 93–95 °C | [1] |

| Boiling Point | 265 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [1] |

Table 2: Toxicological and Sensory Data for this compound

| Parameter | Value | Species/System | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | 3450 mg/kg | Rat | |

| Odor Detection Threshold | 0.327 ng/L (60 pptV) | Air (Human Panel) | [3] |

| Olfactory Profile | Fecal at high concentrations; Floral (e.g., jasmine, orange blossom) at low concentrations. | Human | [1] |

Key Experimental Protocols

Historical Isolation Method (Brieger, 1877 - Reconstructed)

While a precise, step-by-step protocol from the original publication is not available, the general methodology employed by Ludwig Brieger can be reconstructed from his 1877 paper. The objective was to isolate and identify the volatile chemical constituents responsible for the characteristic odor of feces.

-

Sample Preparation: A sample of human excrement was collected.

-

Acidification: The sample was treated with an acid to protonate basic compounds and prepare for distillation.

-

Distillation: The acidified mixture was subjected to distillation to separate the volatile components from the non-volatile matrix.

-

Fractionation and Separation: The collected distillate, containing a mixture of volatile fatty acids and aromatic compounds, would have been subjected to further chemical separation techniques of the era, such as fractional distillation and solvent extraction.

-

Crystallization and Identification: Through these purification steps, Brieger was able to isolate a crystalline substance which he identified as a new indole-related compound and subsequently named "this compound."

Chemical Synthesis: Fischer Indole Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing this compound from phenylhydrazine and propanal. The reaction proceeds in two main stages: the formation of a phenylhydrazone, followed by acid-catalyzed cyclization.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve phenylhydrazine in ethanol.

-

Slowly add an equimolar amount of propanal to the solution while stirring. An exothermic reaction may occur.

-

The phenylhydrazone of propanal often precipitates from the solution upon formation or cooling. The formation can be gently heated to ensure completion.

-

Isolate the crude hydrazone product by filtration.

-

-

Indolization (Cyclization):

-

The isolated propanal phenylhydrazone is mixed with a catalyst. Anhydrous zinc chloride (ZnCl₂) is a traditional and effective Lewis acid catalyst for this step. Polyphosphoric acid can also be used.

-

The mixture is heated to a high temperature (typically 180-200°C). The reaction evolves ammonia gas, indicating the progress of the cyclization.

-

After the reaction is complete (cessation of ammonia evolution), the mixture is cooled.

-

The reaction mass is treated with a basic solution (e.g., NaOH) to neutralize the acid catalyst and then extracted with an organic solvent like diethyl ether or dichloromethane.

-

The organic extract is washed, dried, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., petroleum ether) or by sublimation, to yield white to brownish crystals.

-

Modern Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of this compound in a biological matrix (e.g., adipose tissue, plasma, or feces), a common requirement for studies on boar taint or gut microbiome metabolism.

-

Sample Homogenization: A known mass of the biological sample is homogenized in a suitable buffer or solvent.

-

Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., d₃-skatole) is added to the homogenate to correct for extraction losses and matrix effects.

-

Extraction: this compound is extracted from the matrix using an organic solvent (e.g., chloroform, hexane, or via solid-phase extraction). The mixture is vortexed and centrifuged to separate the organic layer.

-

Derivatization (Optional): Depending on the sensitivity required and the GC column used, the extract may be derivatized to improve chromatographic properties, though it is often not necessary for this compound.

-

GC-MS Analysis:

-

An aliquot of the final organic extract is injected into a gas chromatograph.

-

GC Column: A capillary column with a suitable stationary phase (e.g., BP20 or similar mid-polarity phase) is used.

-

Temperature Program: An oven temperature gradient is applied to separate this compound from other volatile compounds.

-

Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both native this compound (e.g., m/z 130, 131) and the internal standard are monitored.

-

-

Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling and Metabolic Pathways

The biological effects of this compound are intrinsically linked to its metabolic origin and subsequent biotransformation. The following diagrams, rendered in DOT language, illustrate three key pathways.

Anaerobic Biosynthesis from Tryptophan

This compound is a terminal metabolite of tryptophan degradation by anaerobic bacteria, primarily within the mammalian hindgut. This multi-step enzymatic pathway is a major source of endogenous this compound.

Caption: Anaerobic conversion of L-tryptophan to this compound by gut microbiota.

Pathway of this compound-Induced Pulmonary Toxicity

The pneumotoxicity of this compound is not caused by the parent compound itself but by a reactive electrophilic intermediate produced by cytochrome P450 enzymes in the lungs. This intermediate covalently binds to cellular macromolecules, leading to cytotoxicity.

Caption: Bioactivation of this compound to a toxic intermediate in lung tissue.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound acts as a partial agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction induces the expression of several xenobiotic-metabolizing enzymes, demonstrating this compound's ability to modulate hepatic and extrahepatic gene expression.

Caption: this compound-mediated activation of the AhR signaling pathway.

References

The Dual Identity of Skatole: From Floral Fragrance to Faunal Fetor

Skatole, or 3-methylindole, is a bicyclic aromatic organic compound that plays a fascinatingly dichotomous role in the natural world. While it is notoriously recognized as a primary contributor to the malodor of feces, at low concentrations, it imparts a pleasant floral scent and is a natural component of various flowers and essential oils.[1][2] This in-depth technical guide explores the natural occurrence of this compound in both plant and animal kingdoms, detailing its biosynthesis, quantification, and the methodologies employed in its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and physiological effects of this versatile molecule.

Natural Occurrence of this compound in Animals

In the animal kingdom, this compound is predominantly a product of microbial metabolism in the gastrointestinal tract.[1] It is formed from the degradation of the amino acid L-tryptophan by a variety of gut bacteria.[3] Its concentration can vary significantly between species and is influenced by diet, gut microbiome composition, and the host's metabolic rate.[1][3]

Quantitative Data in Animal Tissues and Excreta

The following table summarizes the reported concentrations of this compound in various animal sources. These values highlight the significant variability in this compound levels across different species and sample types.

| Species | Sample Type | Concentration Range | Reference(s) |

| Human | Feces | 10.0–15.9 mg/kg | [1] |

| Pig | Feces | 9.9–26.6 mg/kg | [1] |

| Pig | Colon | > 30 µg/g | [4] |

| Pig | Adipose Tissue (Boars) | Median: 39 ng/g (Range: 6-1269 ng/g) | [5] |

| Ruminants (Goat, Sheep, Cattle) | Feces | 0.5–5.1 mg/kg | [1] |

| Bovine | Ruminal Fluid | ~36 µg/mL (after L-Trp supplementation) | [4] |

Table 1: Quantitative Occurrence of this compound in Various Animal Sources.

Biosynthesis of this compound in the Animal Gut

The formation of this compound in the gut is a multi-step process initiated by the microbial breakdown of L-tryptophan. The primary pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), which is then decarboxylated to form this compound.[4] Several bacterial genera, including Lactobacillus, Clostridium, and Bacteroides, have been identified as key players in this conversion.[4]

The following diagram illustrates the microbial biosynthetic pathway of this compound from L-tryptophan.

Figure 1: Microbial biosynthesis of this compound from L-tryptophan in the animal gut.

Natural Occurrence of this compound in Plants

In contrast to its microbial origin in animals, this compound is synthesized in plants via the shikimate pathway.[6] It is found in low concentrations in the essential oils of several flowering plants, where it contributes to their characteristic fragrance.[1][2]

Quantitative and Semi-Quantitative Data in Plant Sources

Precise quantitative data for this compound in most plant species is scarce in publicly available literature. However, its presence has been confirmed in several plants, and semi-quantitative data is available for some.

| Plant Species | Part | Concentration/Relative Abundance | Reference(s) |

| Ziziphus mauritiana (Jujube) | Flowers | 2.4% relative area in headspace SPME-GC-MS | [3] |

| Jasminum spp. (Jasmine) | Flowers | Present, low concentrations | [1][6] |

| Citrus aurantium (Orange Blossom) | Flowers | Present, low concentrations | [1][7] |

Table 2: Occurrence of this compound in Various Plant Sources.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is crucial for research in animal production, environmental science, and physiology. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common analytical techniques employed.

Sample Preparation and Extraction

A general workflow for the analysis of this compound in a biological sample is outlined below.

Figure 2: General experimental workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the determination of this compound in feces and animal tissues.

-

Sample Preparation: Fecal samples (0.5 g) are extracted with methanol (2 ml). The extract is then purified using a solid-phase extraction (SPE) cartridge, such as Amberlite XAD-8.[8] For adipose tissue, a common procedure involves extraction with a hexane-isopropanol mixture.[9]

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 or aminopropylsilica columns are typically used.[8][9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) is employed.

-

Detection: Fluorescence detection is highly selective and sensitive for this compound. The typical excitation wavelength is around 280 nm, and the emission wavelength is around 350-360 nm.[9]

-

-

Quantification: External or internal standards are used for calibration and quantification. 2-methylindole is a commonly used internal standard.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex matrices like pork fat, where it is a key determinant of "boar taint."

-

Sample Preparation: For adipose tissue, the fat is typically rendered by melting and centrifugation. An internal standard (e.g., a deuterated analog of this compound) is added, followed by purification steps which may include size-exclusion chromatography (SEC). For intestinal contents or feces, a simple homogenization and extraction with a solvent like chloroform can be used.

-

Chromatographic Conditions:

-

Column: A fused-silica capillary column with a polar stationary phase is often used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Detection: Mass spectrometry is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is the gold standard for accurate quantification.

Conclusion

This compound is a molecule of significant interest due to its dual nature, acting as both a foul-smelling compound in animal waste and a pleasant fragrance in plants. Its production in animals is intricately linked to the gut microbiome and diet, with implications for animal agriculture and environmental science. In plants, it serves as a volatile organic compound contributing to floral scent. The analytical methodologies for its quantification are well-established, providing the tools necessary for further research into its physiological roles and potential applications. This guide provides a foundational understanding of the natural occurrence of this compound, intended to support the endeavors of researchers and professionals in related scientific fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. This compound - American Chemical Society [acs.org]

- 4. Advances in microbial degradation of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. onesearch.uark.edu [onesearch.uark.edu]

The Enzymatic Labyrinth: An In-depth Technical Guide to Skatole Biosynthesis from Tryptophan Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skatole, or 3-methylindole, is a malodorous heterocyclic compound produced from the microbial degradation of the essential amino acid L-tryptophan in the mammalian gastrointestinal tract. Beyond its notorious contribution to fecal odor and "boar taint" in pork, this compound has been implicated in various physiological and pathological processes, including pulmonary toxicity and potential carcinogenicity. Understanding the biosynthetic pathways leading to this compound formation is paramount for developing strategies to mitigate its negative impacts in agriculture and potentially modulate its roles in human health. This technical guide provides a comprehensive overview of the core anaerobic and aerobic pathways of this compound biosynthesis, presenting key enzymes, intermediates, and quantitative data. Detailed experimental protocols for the study of this pathway and illustrative diagrams of the biochemical routes and experimental workflows are also provided to facilitate further research in this field.

Core Biosynthetic Pathways of this compound

The microbial conversion of L-tryptophan to this compound proceeds through two distinct pathways: a well-characterized anaerobic route involving multiple enzymatic steps and a more recently discovered aerobic pathway catalyzed by a single enzyme.

The Anaerobic Pathway: A Stepwise Degradation

The predominant route for this compound biosynthesis in the anoxic environment of the gut is a four-step enzymatic cascade.[1][2] This pathway involves the initial conversion of L-tryptophan to indole-3-acetic acid (IAA), which is subsequently decarboxylated to yield this compound.

The key steps are:

-

Deamination: L-tryptophan is first deaminated to form indole-3-pyruvic acid (IPA).

-

Decarboxylation to Indole-3-acetaldehyde: IPA is then decarboxylated to produce indole-3-acetaldehyde.

-

Oxidation to Indole-3-acetic acid (IAA): Indole-3-acetaldehyde is oxidized to form the crucial intermediate, IAA.[3]

-

Decarboxylation to this compound: The final and chemically challenging step is the decarboxylation of IAA to this compound, catalyzed by the enzyme indoleacetate decarboxylase.[1][4]

Several anaerobic bacteria have been identified as capable of producing this compound, including species from the genera Clostridium (e.g., C. drakei, C. scatologenes) and Olsenella (e.g., O. scatoligenes).[3][4][5]

The Aerobic Pathway: A Single-Enzyme Solution

A novel, oxygen-dependent pathway for this compound biosynthesis has been identified in the cyanobacterium Nostoc punctiforme.[1][6] This pathway is remarkable for its efficiency, utilizing a single enzyme, This compound synthase (SktA) , to convert tryptophan to this compound.[2] SktA is a non-heme diiron enzyme that catalyzes the direct conversion of 5-bromo-L-tryptophan to 5-bromothis compound, and it is also active towards L-tryptophan.[1][7] This discovery highlights a convergent evolutionary strategy for this compound formation in nature.[2]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to the enzymatic conversion of tryptophan and its intermediates to this compound.

| Substrate | Microorganism/Enzyme | Product | Concentration/Yield | Conditions | Reference |

| L-Tryptophan | Clostridium drakei | This compound | 0.1 to 0.5 mM | RGM medium, 48 h | [4] |

| L-Tryptophan | Pig fecal slurries | This compound | >80% conversion | pH 5.0 | [8] |

| L-Tryptophan | Pig fecal slurries | Indole | 85% conversion | pH 8.0 | [8] |

| Indole-3-acetate | Olsenella uli Indoleacetate Decarboxylase | This compound | - | Anaerobic, in vitro | [9] |

| 5-bromo-L-tryptophan | Nostoc punctiforme SktA | 5-bromothis compound | Complete consumption of substrate | In vitro assay with Fe(II) and ascorbate | [2] |

Table 1: this compound Production from Tryptophan and Intermediates

| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km | Source Organism | Reference |

| Indoleacetate Decarboxylase | Indole-3-acetate | 1.4 ± 0.3 mM | 1.8 ± 0.1 µM/min | 0.9 ± 0.05 s⁻¹ | 640 M⁻¹s⁻¹ | Olsenella uli | [9] |

Table 2: Kinetic Parameters of Indoleacetate Decarboxylase

Experimental Protocols

Quantification of this compound and Tryptophan Metabolites by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound and other tryptophan metabolites in biological samples.

3.1.1. Sample Preparation (Feces) [10]

-

Homogenize 0.5 g of fecal sample with 2 ml of methanol.

-

Centrifuge the mixture to pellet solid debris.

-

Purify the supernatant using a solid-phase extraction (SPE) column (e.g., Amberlite XAD-8).

-

Elute the analytes from the SPE column with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

3.1.2. HPLC and Mass Spectrometry Analysis [11]

-

HPLC Column: A C18 reversed-phase column (e.g., Atlantis T3 C18) is commonly used for separation.

-

Mobile Phase: A binary gradient system is typically employed, consisting of an aqueous solvent with a modifier (e.g., 5 mmol/l ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Gradient Elution: The gradient is programmed to achieve optimal separation of tryptophan and its metabolites.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, often in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is utilized for high selectivity and sensitivity.

Indoleacetate Decarboxylase Activity Assay[9]

This assay measures the activity of indoleacetate decarboxylase by quantifying the production of this compound.

-

Perform all reactions under strict anaerobic conditions.

-

Prepare a reaction mixture containing the purified enzyme, the substrate indole-3-acetate (I3A), and any necessary cofactors in an appropriate buffer.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at a controlled temperature.

-

Quench the reaction at various time points by adding a stop solution (e.g., an organic solvent).

-

Extract the product (this compound) from the reaction mixture.

-

Analyze the extracted sample by HPLC or GC-MS to quantify the amount of this compound produced.

-

Calculate the enzyme activity based on the rate of product formation.

This compound Synthase (SktA) Activity Assay[2]

This assay is designed to measure the activity of the aerobic enzyme SktA.

-

Prepare a reaction mixture containing the purified SktA enzyme, the substrate (e.g., 5-bromo-L-tryptophan or L-tryptophan), Fe(II), and ascorbate in a suitable buffer.

-

Incubate the reaction mixture at a controlled temperature with shaking to ensure aeration.

-

Monitor the consumption of the substrate and the formation of the product (5-bromothis compound or this compound) over time using LC-MS.

-

The activity of the enzyme can be determined by the rate of substrate conversion to product.

Visualization of Pathways and Workflows

Biosynthetic Pathways

Figure 1: Overview of the anaerobic and aerobic pathways of this compound biosynthesis from L-tryptophan.

Experimental Workflow for this compound Quantification

Figure 2: A generalized experimental workflow for the quantification of this compound in biological samples.

Conclusion

The biosynthesis of this compound from tryptophan is a significant microbial process with implications for animal husbandry and human health. The elucidation of both the multi-step anaerobic pathway, prevalent in the gut microbiome, and the direct aerobic pathway highlights the diverse enzymatic strategies employed by microorganisms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the regulation of these pathways and develop targeted interventions. Future research should focus on the detailed characterization of all enzymes involved, the regulatory mechanisms governing this compound production in complex microbial communities, and the physiological consequences of modulating this metabolic pathway.

References

- 1. Single-Enzyme Conversion of Tryptophan to this compound and Cyanide Expands the Mechanistic Competence of Diiron Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in microbial degradation of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catabolic Pathway for the Production of this compound and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Single-Enzyme Conversion of Tryptophan to this compound and Cyanide Expands the Mechanistic Competence of Diiron Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (this compound) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Skatole (3-Methylindole): A Multifaceted Microbial Signaling Molecule in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Skatole (3-methylindole), a volatile aromatic compound derived from the bacterial degradation of tryptophan, has long been recognized for its characteristic fecal odor. However, emerging research has unveiled its critical role as a signaling molecule, mediating complex interactions within microbial communities (intra- and interspecies) and between microbes and their hosts (interkingdom). This technical guide provides a comprehensive overview of the biosynthesis of this compound, its function as a microbial signal affecting key bacterial processes such as biofilm formation, and its interaction with host cell receptors to modulate physiological responses. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a thorough resource for researchers and professionals in microbiology, pharmacology, and drug development.

Microbial Biosynthesis of this compound

This compound is primarily produced in anaerobic environments, such as the gastrointestinal tracts of mammals, through the multi-step microbial degradation of the amino acid L-tryptophan.[1] While many gut bacteria can metabolize tryptophan to indole or indole-3-acetic acid (IAA), only specialized bacteria, predominantly from the Clostridium and Bacteroides genera, are known to convert IAA to this compound.[1][2]

The principal pathway involves the initial conversion of tryptophan to indole-3-pyruvic acid, which is then transformed into indole-3-acetic acid (IAA).[3][4] The final and rate-limiting step is the decarboxylation of IAA to produce this compound.[1][3] Key bacterial species implicated in this process include Clostridium drakei, Clostridium scatologenes, and Olsenella scatoligenes.[3][5][6] Some Lactobacillus species have also been shown to produce this compound from IAA.[7]

This compound as a Microbial Signaling Molecule

This compound functions as a signal that can influence the behavior and physiology of other microorganisms. Its effects are concentration-dependent, ranging from signaling to bacteriostatic action.

Inhibition of Biofilm Formation

One of the most well-documented signaling roles of this compound is its ability to inhibit biofilm formation. In a notable study, this compound at a concentration of 100 μg/ml was found to significantly reduce biofilm formation by the pathogen Enterohemorrhagic Escherichia coli (EHEC) O157:H7 by 52% without affecting the growth of planktonic cells.[8][9] The proposed mechanism involves this compound-induced suppression of catalase activity.[8] This leads to an accumulation of endogenous reactive oxygen species (ROS), causing oxidative stress that damages cell surfaces and ultimately impairs the bacteria's ability to form biofilms.[8][9]

Bacteriostatic and Toxic Effects

At higher concentrations, this compound exhibits broad bacteriostatic effects, inhibiting the growth of various microorganisms, including Gram-negative bacteria like Salmonella, Shigella, and Escherichia.[3][7] This toxicity is a critical factor in shaping microbial community structures in environments where tryptophan fermentation is prevalent. The toxic effects are partly attributed to this compound's ability to increase endogenous oxidative stress and damage bacterial cell membranes.[3]

| Microorganism | This compound Concentration | Observed Effect | Reference |

| E. coli O157:H7 | 100 µg/ml | 52% reduction in biofilm formation | [8][9][10] |

| Salmonella, Shigella, Escherichia | 16–33 mg/L | Growth inhibition | [3] |

| Pseudomonas aeruginosa | >524 mg/L | Growth inhibition | [3] |

| Pseudomonas putida LPC24 | 458 mg/L | Significant decrease in degradation rate | [3] |

| Lactobacillus brevis 1.12 | 1 µg/ml | 65.35% degradation after 120 hours | [3] |

| Cupriavidus sp. KK10 | 100 mg/L | Complete degradation within 24 hours | [3] |

This compound in Interkingdom Signaling: The Host-Microbe Interface

Beyond its role in microbial communities, this compound acts as an interkingdom signaling molecule by interacting directly with host cells. This communication is primarily mediated through the host's Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in sensing environmental stimuli.[11][12][13]

Upon entering host intestinal epithelial cells (IECs), this compound binds to and activates AhR.[11][12] This activation can trigger several downstream pathways:

-

Modulation of Gene Expression: AhR activation by this compound induces the expression of cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.[12]

-

Regulation of Cell Fate: The this compound-AhR interaction can influence IEC life and death. Studies show that while AhR activation by this compound can partially suppress this compound-induced cell death, this compound also activates the p38 MAPK pathway independently of AhR, which can promote cell death.[11][14]

-

Inflammatory Response: this compound can induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in IECs through the activation of NF-κB.[15][16] Interestingly, the AhR pathway appears to partially suppress this NF-κB-driven inflammation, suggesting a complex regulatory balance.[16]

This dual signaling capacity—activating both pro-inflammatory (NF-κB) and potentially regulatory (AhR) pathways—positions this compound as a critical microbial metabolite in intestinal homeostasis and diseases like Inflammatory Bowel Disease (IBD).[11]

Key Experimental Protocols

Protocol for Quantification of this compound

This protocol is adapted from methodologies using High-Performance Liquid Chromatography (HPLC) for the determination of this compound in bacterial cultures or fecal samples.[17]

-

Sample Preparation:

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Create a series of standard solutions with known concentrations (e.g., 0.5, 1, 2.5, 5, 10, 50, 100 µg/mL).[17]

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a mixture of water, acetonitrile, and methanol (e.g., 52:40:8 ratio).[17]

-

Column: Use a C18 reverse-phase column.

-

Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 352 nm.[17]

-

Injection: Inject 20 µL of the prepared sample and standards.

-

Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Protocol for Biofilm Formation Assay

This method, based on crystal violet staining, is widely used to quantify the effect of compounds on bacterial biofilm formation in microtiter plates.[8][9]

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli O157:H7) overnight in a suitable liquid medium (e.g., LB broth).

-

Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

-

Treatment: In a 96-well polystyrene plate, add 100 µL of the diluted culture to each well. Add the desired concentrations of this compound (e.g., 100 µg/ml) and a vehicle control (e.g., DMSO) to respective wells.[8]

-

Incubation: Incubate the plate under quiescent (static) conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

-

Washing: Carefully discard the medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Final Wash and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless. Air dry the plate. Add 125 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance of the solubilized dye at 570-595 nm using a microplate reader. A lower absorbance in the this compound-treated wells compared to the control indicates biofilm inhibition.

Conclusion and Future Directions

This compound is far more than a simple metabolic waste product; it is a potent signaling molecule with profound effects on both microbial and host physiology. Its ability to modulate bacterial biofilm formation suggests its potential as a target for developing anti-biofilm agents. Furthermore, its complex interaction with the host immune system through the AhR and NF-κB pathways highlights its significance in intestinal health and disease. Future research should focus on elucidating the specific bacterial receptors for this compound, further defining its role in the gut-brain axis, and exploring its therapeutic potential in modulating the microbiome and host inflammatory responses. For drug development professionals, understanding these signaling cascades offers new avenues for targeting microbial communication and host-pathogen interactions.

References

- 1. Nutritional Influences on this compound Formation and this compound Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound-producing microbial populations in enriched swine lagoon slurry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in microbial degradation of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catabolic Pathway for the Production of this compound and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effect of this compound (3-methylindole) on enterohemorrhagic Escherichia coli O157:H7 ATCC 43894 biofilm formation mediated by elevated endogenous oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Mechanisms of this compound-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Skatole's Function in Interspecies Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a volatile organic compound produced from the metabolism of the amino acid L-tryptophan by a diverse range of organisms, including bacteria, plants, and animals.[1][2] Its characteristic odor, which varies from floral at low concentrations to fecal at high concentrations, belies its complex and multifaceted role as a signaling molecule in interspecies communication.[3][4] This technical guide provides an in-depth analysis of this compound's function as a semiochemical, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. Understanding these mechanisms is crucial for fields ranging from ecology and agriculture to medicine and drug development.

Data Presentation: Quantitative Analysis of this compound

The biological activity of this compound is highly dependent on its concentration. The following tables summarize reported concentrations of this compound in various contexts related to interspecies communication.

| Table 1: this compound Concentrations in Animal-Related Matrices | |

| Matrix | Concentration Range |

| Human Feces | 10.0–15.9 mg/kg[5] |

| Pig Feces | 9.9–26.6 mg/kg[5] |

| Ruminant Feces | 0.5–5.1 mg/kg[5] |

| Pig Adipose Tissue (Boar Taint) | 0.20 - >1.5 µg/g[6] |

| Anaerobic Livestock Waste Lagoons | Average 10 mg/L[5] |

| Table 2: this compound Concentrations in Environmental and Other Matrices | |

| Matrix | Concentration/Threshold |

| Wastewater Treatment Plant Air (Odor Threshold) | 0.327 ng/L[4][5] |

| Bacterial Degradation Studies (Initial Concentration) | 10 - 524 mg/L[5] |

| Floral Headspace (Jujube - Ziziphus mauritiana) | Detected as a minor constituent responsible for fecal odor[2] |

This compound in Interspecies Communication

This compound serves as a versatile chemical messenger, capable of eliciting both attraction and repulsion, and modulating physiological processes across kingdoms.

Insect-Plant and Insect-Insect Communication

In the intricate dialogue between insects and plants, this compound acts as a significant olfactory cue.

-

Pollinator Attraction: At low concentrations, the floral scent of some plants, such as orange blossoms and jasmine, contains this compound, which serves to attract pollinators.[3] For example, it is a known attractant for various species of orchid bees, which are thought to gather the chemical for pheromone synthesis.[3]

-

Herbivore and Pest Attraction: this compound's fecal odor at higher concentrations can attract insects that are drawn to dung for feeding or oviposition. This is exemplified by the attraction of the Tasmanian grass grub beetle (Aphodius tasmaniae) and gravid mosquitoes.[3]

-

Floral Mimicry: Some plants, like the Arum lily, produce this compound to mimic the scent of dung, thereby attracting coprophagous insects that act as pollinators.

Bacterial Communication

While research on this compound as a primary quorum-sensing molecule is less extensive than for its parent compound, indole, it is clear that this compound plays a role in the chemical language of bacteria. It is a product of anaerobic bacterial metabolism of tryptophan, and its presence can influence the composition and behavior of microbial communities.[1][7] The production of this compound is influenced by environmental factors such as pH, with different conditions favoring its synthesis over indole.[8]

Mammalian Physiology and Toxicology

In mammals, this compound produced by gut microbiota can have significant physiological and toxicological effects upon absorption.

-

Boar Taint: In pigs, high concentrations of this compound in adipose tissue are a primary contributor to "boar taint," an unpleasant odor and flavor in pork from some intact male pigs.[3][6]

-

Pulmonary Toxicity: this compound has been shown to cause pulmonary edema and emphysema in ruminants and rodents.[3][9] This toxicity is mediated by the metabolic activation of this compound by cytochrome P450 enzymes in the lungs, leading to the formation of a reactive intermediate, 3-methyleneindolenine, which damages cells.[3]

-

Inflammatory Responses: In human intestinal epithelial cells, this compound can induce inflammatory responses by activating signaling pathways such as NF-κB and modulating the Aryl Hydrocarbon Receptor (AhR) pathway.[10][11]

Signaling Pathways

This compound exerts its effects by interacting with and modulating specific cellular signaling pathways.

Mammalian Inflammatory Signaling: NF-κB and AhR Pathways

This compound has been shown to induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in intestinal epithelial cells through the activation of the NF-κB pathway. This activation is mediated by the upstream activation of ERK and p38 MAP kinases. Concurrently, this compound activates the Aryl Hydrocarbon Receptor (AhR), which appears to have a partially inhibitory effect on the NF-κB-mediated inflammatory response, suggesting a complex regulatory interplay.[10][11]

Mammalian Metabolism: Cytochrome P450 Pathways

The clearance and detoxification of this compound in the liver are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A isoforms.[12] These enzymes catalyze the oxidation of this compound to various metabolites, including 6-hydroxythis compound and 3-hydroxy-3-methyloxyindole, facilitating their excretion.[12] The efficiency of these metabolic pathways can influence the accumulation of this compound in tissues and its potential toxicity.

Bacterial Biosynthesis and Degradation Pathways

In anaerobic bacteria, this compound is synthesized from L-tryptophan via indole-3-acetic acid (IAA) as a key intermediate.[1] Conversely, various aerobic and anaerobic bacteria can degrade this compound through different pathways, often involving initial hydroxylation and subsequent ring cleavage, with catechol as a common intermediate in the downstream degradation process.[5][13]

Experimental Protocols

Accurate quantification and characterization of this compound are fundamental to understanding its role in interspecies communication. Below are summaries of key experimental protocols.

Protocol 1: Quantification of this compound in Adipose Tissue by GC-MS

This protocol is widely used for determining this compound concentrations in the context of boar taint research.[6]

-

Sample Preparation:

-

Homogenize a known weight of adipose tissue.

-

Perform a liquid-liquid extraction using a nonpolar solvent like hexane.

-

Add an internal standard (e.g., deuterated this compound) to the sample prior to extraction for accurate quantification.

-

-

Chromatographic Separation:

-

Inject the extracted sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate this compound from other volatile compounds.

-

-

Mass Spectrometric Detection:

-

Couple the GC to a mass spectrometer (MS) operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Monitor characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 2: Analysis of Floral Headspace Volatiles for this compound

This protocol is used to identify and quantify volatile compounds, including this compound, emitted by flowers.[2][14]

-

Sample Collection (Dynamic Headspace Sorption):

-

Enclose the flower in a glass chamber.

-

Draw a continuous stream of purified air over the flower and through a sorbent trap (e.g., Tenax TA or Porapak Q) to collect the emitted volatiles.

-

-

Thermal Desorption and GC-MS Analysis:

-

Place the sorbent trap in a thermal desorption unit connected to a GC-MS system.

-

Heat the trap to release the collected volatiles onto the GC column for separation and analysis as described in Protocol 1.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

-

Quantify by using an internal or external standard calibration.

-

Protocol 3: Studying this compound Degradation by Bacterial Cultures

This protocol allows for the investigation of the kinetics and pathways of this compound biodegradation by specific bacterial strains or consortia.[5][15]

-

Culture Preparation:

-

Inoculate a suitable liquid medium with the bacterial strain(s) of interest.

-

Add a known concentration of this compound to the culture.

-

-

Incubation and Sampling:

-

Incubate the cultures under controlled conditions (e.g., temperature, aeration).

-

Collect samples at different time points.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to separate the bacterial cells from the supernatant.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using HPLC with fluorescence detection or GC-MS to quantify the remaining this compound and identify potential metabolites.

-

-

Data Analysis:

-

Plot the concentration of this compound over time to determine the degradation rate.

-

Identify metabolites to elucidate the degradation pathway.

-

Experimental Workflows

The following diagrams illustrate typical workflows for the analysis of this compound.

Conclusion

This compound is a remarkably versatile signaling molecule that plays a critical role in mediating a wide array of interspecies interactions. Its concentration-dependent effects, ranging from pollinator attraction to mammalian toxicity, highlight the nuanced nature of chemical communication in biological systems. The experimental protocols and pathway diagrams presented in this guide provide a framework for researchers to further investigate the intricate functions of this compound. A deeper understanding of these mechanisms holds significant potential for the development of novel strategies in pest management, agriculture, and human health, including the modulation of inflammatory diseases and the development of new therapeutics.

References

- 1. Catabolic Pathway for the Production of this compound and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in microbial degradation of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methylindole (this compound) and indole production by mixed populations of pig fecal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of this compound-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hepatic metabolism of this compound in pigs by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unraveling the this compound biodegradation process in an enrichment consortium using integrated omics and culture-dependent strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Molecular Analysis of Indole and this compound Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Skatole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole, or 3-methylindole, is a heterocyclic aromatic organic compound naturally occurring in the feces of mammals and is a product of the microbial degradation of tryptophan in the gastrointestinal tract.[1][2] While it is known for its strong fecal odor at high concentrations, at lower concentrations, it contributes to the pleasant scent of some flowers and is used as a fragrance and flavor additive.[3][4] However, beyond its olfactory properties, this compound exhibits a complex toxicological profile, including pulmonary and intestinal toxicity, and has been the subject of numerous toxicological investigations.[5][6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative toxicity data, detailing key experimental protocols, and visualizing the implicated signaling pathways to support further research and risk assessment.

Quantitative Toxicological Data

The acute toxicity of this compound varies depending on the species and the route of administration. The following tables summarize the available quantitative toxicological data for this compound.

| Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 3450 mg/kg | [5] |

| LD50 | Mouse | Intraperitoneal | 175 mg/kg | [8] |

| LDLo | Cattle | Intravenous | 60 mg/kg | [8] |

| LDLo | Cattle | Oral | 200 mg/kg | [8] |

| LDLo | Frog | Parenteral | 435 mg/kg | [8] |

| MLD | Frog | Subcutaneous | 1000 mg/kg | [9] |

Table 1: Acute Toxicity Data for this compound

| Endpoint | Value | Cramer Class | Comments | Reference |

| Threshold of Toxicological Concern (TTC) | 1.5 µg/kg/day | III | For repeated dose and reproductive toxicity endpoints. | [10] |

Table 2: Threshold of Toxicological Concern (TTC) for this compound

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, particularly in the lungs and liver.[5] The key toxic metabolite is believed to be 3-methyleneindolenine, a reactive electrophile that can form adducts with cellular macromolecules, leading to cellular damage.[6]

Pulmonary Toxicity

This compound is a well-established pneumotoxin in several animal species, including goats, sheep, and cattle, where it can induce acute pulmonary edema and emphysema.[5][6][11] The mechanism involves the bioactivation of this compound by CYP enzymes in the Clara cells of the lungs.[6]

Intestinal Toxicity

In the intestine, this compound can induce apoptosis and inflammatory responses in epithelial cells.[9][12] These effects are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and p38.[9][13]

Genotoxicity

The genotoxicity of this compound has been investigated in various assays with some conflicting results. While some studies have reported positive results in the Ames test (with Salmonella typhimurium strain TA98) and the comet assay in human bronchial epithelial cells, other Ames tests and an in vitro micronucleus test in human peripheral blood lymphocytes were negative.[10] The discrepancies are likely due to differences in metabolic activation, with lung-specific CYP enzymes (CYP2F3 and CYP2A13) being more effective at bioactivating this compound to a DNA-reactive intermediate than the liver S9 fraction typically used in standard genotoxicity assays.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicological profile of this compound.

In Vitro Cytotoxicity Assay in Caco-2 Cells

This protocol describes a method to assess the cytotoxicity of this compound in the human colon adenocarcinoma cell line, Caco-2.

1. Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[14]

-

Seed cells in 96-well plates at a suitable density and allow them to adhere and grow to a confluent monolayer.

2. This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 1000 µM).[14] The final DMSO concentration should be non-toxic to the cells (e.g., ≤ 0.1%).

-

Replace the culture medium in the wells with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for a defined period (e.g., 24 hours).[14]

3. Cytotoxicity Assessment (MTT Assay):

-

After the incubation period, remove the treatment medium.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the procedure for the Ames test to evaluate the mutagenic potential of this compound, based on OECD Guideline 471.

1. Bacterial Strains:

-

Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[2]

2. Metabolic Activation:

-

Perform the assay both with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.[4]

3. Plate Incorporation Method:

-

Prepare a range of this compound concentrations (e.g., up to 3935 µ g/plate or 5000 µ g/plate ).[10]

-

To a tube containing molten top agar, add the bacterial culture, the this compound solution, and either S9 mix or a buffer control.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Test in Human Lymphocytes

1. Cell Culture:

-

Isolate human lymphocytes from whole blood and culture them in a suitable medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.

2. This compound Treatment:

-

After an initial culture period (e.g., 48 hours), treat the cells with various concentrations of this compound (e.g., up to 200 µg/mL) with and without S9 metabolic activation.[10] A dose-range finding study is recommended to determine cytotoxic concentrations.[10]

-

Include a vehicle control (e.g., DMSO) and positive controls (a known clastogen and aneugen).

3. Cytokinesis Block:

-

Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

4. Harvesting and Staining:

-

Harvest the cells at an appropriate time after treatment (e.g., 24-28 hours after the start of treatment).

-

Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Stain the slides with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).

5. Scoring and Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Induction of Pulmonary Edema in Goats

This protocol describes an in vivo model for studying this compound-induced pulmonary toxicity in goats.

1. Animal Model:

-

Use healthy adult goats.

2. This compound Administration:

-

Administer this compound intraruminally at doses ranging from 0.1 to 0.3 g/kg of body weight.[5] Alternatively, a jugular infusion of 0.02 to 0.03 g/kg can be used.[1]

3. Clinical Observation:

-

Monitor the animals for clinical signs of respiratory distress, including increased respiration rate, dyspnea, and open-mouthed breathing.

4. Sample Collection:

-

Collect blood samples at various time points to measure plasma concentrations of this compound and its metabolites.

-

At the end of the experiment or upon euthanasia, collect lung tissue for gross pathological and histopathological examination.

5. Assessment of Pulmonary Injury:

-

Gross examination of the lungs for signs of edema, emphysema, and hydrothorax.[5]

-

Histopathological analysis of lung tissue sections to evaluate for alveolar edema, septal thickening, and cellular infiltration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's toxicity and a general experimental workflow for its toxicological investigation.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. evotec.com [evotec.com]